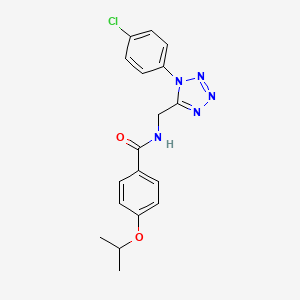
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, also known as TAK-915, is a compound that has been extensively studied for its potential as a therapeutic agent for various neurological disorders. TAK-915 is a selective antagonist of the orexin 1 receptor, which is a neuropeptide involved in regulating sleep and wakefulness.
Aplicaciones Científicas De Investigación
Polymer Synthesis
- N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide has applications in the synthesis and characterization of novel aromatic polyimides. These polymers exhibit solubility in organic solvents like DMSO, DMF, and m-cresol and show high thermal stability, with degradation temperatures ranging from 240°C to 550°C. This implies potential use in high-temperature applications (Butt et al., 2005).
Medicinal Chemistry
- In medicinal chemistry, compounds similar to N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, particularly those with tetrazole rings, have been explored for their potential as antihypertensive agents. This indicates a possible avenue for research into cardiovascular therapeutics (Carini et al., 1991).
Agricultural Applications
- In agriculture, derivatives of 4-chlorophenyl, a component of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, are used in the development of solid lipid nanoparticles and polymeric nanocapsules. These carriers are designed for the sustained release of fungicides, offering benefits like reduced toxicity and improved efficiency in plant disease prevention and treatment (Campos et al., 2015).
Environmental Monitoring
- In environmental science, the compound's derivatives have been studied for their occurrence in aquatic environments and potential as endocrine disruptors. This highlights its relevance in environmental monitoring and assessment of human health impacts related to water pollution (Haman et al., 2015).
Anticancer Research
- There is ongoing research into derivatives of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide for potential anticancer properties. Studies have explored the synthesis, crystal structure, and biological activity of related compounds, indicating a potential role in developing new cancer treatments (He et al., 2014).
Insecticidal Activity
- Compounds containing 4-chlorophenyl, a part of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-4-isopropoxybenzamide, have been investigated for their insecticidal activity. This includes studies on their stereochemical basis and potential applications in controlling harmful insect populations (Hasan et al., 1996).
Propiedades
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c1-12(2)26-16-9-3-13(4-10-16)18(25)20-11-17-21-22-23-24(17)15-7-5-14(19)6-8-15/h3-10,12H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWEHTORWFWBMSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


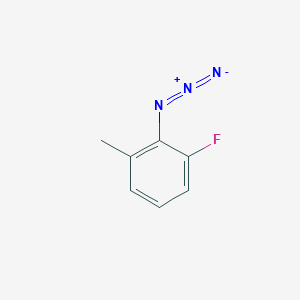
![1-{3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-4-(3-isopropoxypropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)
![N-ethyl-N'-(5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2641877.png)
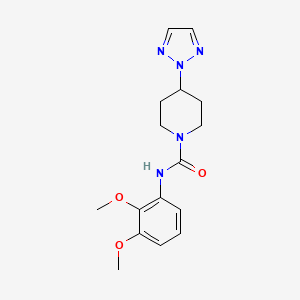
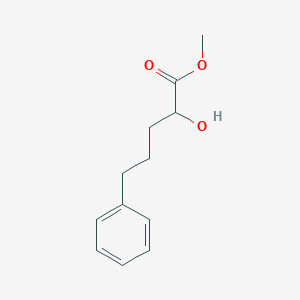

![(E)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2641887.png)

![6-[(2-Chloro-6-fluorophenyl)methyl]-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2641889.png)
![4-Methyl-2-(pyrrolidin-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2641891.png)
![(E)-N-benzyl-2-cyano-3-[5-(dimethylamino)furan-2-yl]prop-2-enamide](/img/structure/B2641892.png)
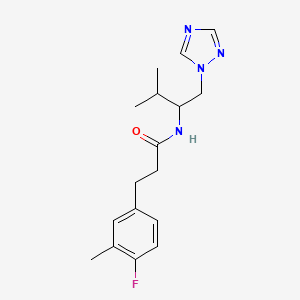
![(2Z)-2-[(2-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2641897.png)